Etilefrine Hydrochloride

Anesthesiology Hypotension Vasopressor

Etilefrine Hydrochloride uniquely activates both α1 and β1 adrenergic receptors, setting it apart from pure α1-agonists like phenylephrine. Its extremely low oral bioavailability (8–55%) makes it the premier model compound for innovative oral drug delivery systems. Clinically proven 97% priapism detumescence rate and targeted orthostatic hypotension efficacy in Parkinson's disease provide niche research applications unavailable with other sympathomimetics. Supplied at ≥98% purity for reproducible results.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 943-17-9
Cat. No. B1671699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilefrine Hydrochloride
CAS943-17-9
SynonymsAdrenam
Adrianol, Ethyl
Bioflutin
Cardanat
Circupon
Effortil
Efortil
Ethyl Adrianol
Ethyladrianol
Ethylnorphenylephrine
Ethylphenylephrine
Eti Puren
Eti-Puren
etil von ct
Etilefrin
Etilefrin AL
Etilefrin ratiopharm
Etilefrin-ratiopharm
Etilefrine
Etilefrine Hydrochloride
Etilefrine Pivalate Hydrochloride
Fetanol
Hydrochloride, Etilefrine
Hydrochloride, Etilefrine Pivalate
Phetanol
Pivalate Hydrochloride, Etilefrine
Thomasin
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCCNCC(C1=CC(=CC=C1)O)O.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H
InChIKeyKTNROWWHOBZQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etilefrine Hydrochloride: A Procurement Guide to Evidence-Based Differentiation for Cardiovascular and Urological Research


Etilefrine Hydrochloride (CAS 943-17-9) is a sympathomimetic amine that acts as a direct agonist at both α- and β-adrenergic receptors [1]. Clinically, it is used as a vasopressor and cardiac stimulant to manage hypotensive states [2]. Its pharmacological profile is defined by a dual mechanism that increases cardiac output (β1) and peripheral vascular resistance (α1), leading to a rise in blood pressure [1]. Unlike some other agents in its class, etilefrine is notable for its extremely low oral bioavailability (≈8-55%) due to an extensive first-pass metabolism, a key consideration for formulation and route of administration [3][4].

Why Etilefrine Hydrochloride Cannot Be Substituted with Another Vasopressor Without Evidence Review


While etilefrine is one of several sympathomimetic amines used for hypotension, its unique pharmacological and pharmacokinetic signature prevents simple in-class substitution. Unlike the pure α1-agonist phenylephrine, etilefrine possesses significant β1-adrenergic activity, meaning it directly increases cardiac output and heart rate in addition to raising peripheral resistance [1]. This dual action contrasts with the prodrug midodrine, which is selectively activated to an α1-agonist [2]. Furthermore, its exceptionally low and variable oral bioavailability (≈8-55%) due to a pronounced first-pass effect is a critical formulation challenge not shared by all analogs, directly impacting procurement decisions for oral versus parenteral research applications [3]. These differences in receptor profile and pharmacokinetic behavior mean that etilefrine cannot be assumed to be interchangeable with phenylephrine, midodrine, or dihydroergotamine without specific, comparative data.

Etilefrine Hydrochloride: A Quantitative Evidence Guide for Scientific Selection


Comparative Efficacy in Spinal Anesthesia-Induced Hypotension

In a multicenter, randomized, double-blind trial of 196 patients undergoing cesarean section, etilefrine was compared head-to-head with phenylephrine for the treatment of spinal anesthesia-induced hypotension [1]. The study demonstrated that etilefrine achieved a significantly shorter total time of hypotension (2.78 minutes) compared to phenylephrine (3.25 minutes) [1].

Anesthesiology Hypotension Vasopressor

Relative Oral Bioavailability and Formulation Innovation

Etilefrine hydrochloride suffers from a significant first-pass effect, resulting in low oral bioavailability [1][2]. A novel oral medicated jelly (OMJ) formulation was developed to bypass this issue, achieving a 1.7-fold increase in maximum plasma concentration (Cmax) and a relative bioavailability of 154.55% compared to the standard oral market tablet [3].

Pharmacokinetics Drug Delivery Bioavailability

Efficacy in Levodopa-Induced Orthostatic Hypotension

In a single-blind study of Parkinson's disease patients with levodopa-induced orthostatic hypotension, etilefrine (15 mg/day) significantly reduced the mean drop in upright systolic blood pressure from 26.3% to 4.3% after treatment [1].

Neurology Parkinson's Disease Orthostatic Hypotension

Prevention of Pharmacologically-Induced Prolonged Erection (Priapism)

In a clinical study evaluating the prevention of pharmacologically-induced prolonged erection, intracavernous injection of 5-10 mg etilefrine hydrochloride led to detumescence within 10 minutes in 194 out of 200 cases (97% efficacy) [1].

Urology Priapism Emergency Medicine

Hemodynamic Profile Compared to Dihydroergotamine

In a double-blind study of 51 patients with hypotonic orthostatic dysregulation, etilefrine (20 mg) and a combination of etilefrine (20 mg) plus dihydroergotamine (2 mg) were compared . Treatment with etilefrine alone raised resting blood pressure from 114/74 mmHg to 122/79 mmHg, whereas dihydroergotamine alone left resting blood pressure nearly unchanged .

Cardiology Hemodynamics Orthostatic Hypotension

In Vivo Hemodynamic Profile: Combined α and β Agonism

Intravenous etilefrine (1-8 mg) in healthy individuals produces a distinct hemodynamic profile characterized by an increase in cardiac output, stroke volume, and heart rate, alongside a fall in peripheral vascular resistance [1]. This contrasts with pure α1-agonists like phenylephrine, which primarily increase peripheral vascular resistance without a direct positive inotropic effect [2].

Pharmacology Hemodynamics Mechanism of Action

Optimal Research and Procurement Applications for Etilefrine Hydrochloride


Investigation of Novel Formulations to Overcome First-Pass Metabolism

Given its well-documented and extremely low oral bioavailability due to an extensive first-pass effect, etilefrine hydrochloride serves as an ideal model compound for developing and testing innovative drug delivery systems [1]. Its poor oral performance provides a clear and measurable baseline against which to compare the success of novel formulations like oral medicated jellies, buccal films, or nanoparticle carriers. A 2022 study demonstrated that an optimized oral medicated jelly could increase its relative oral bioavailability to 154.55% compared to a standard tablet, showcasing its utility in this field [2].

Cardiovascular Research on Sympathomimetics with Dual α and β Agonism

Unlike pure α1-agonists like phenylephrine or the α1-specific prodrug midodrine, etilefrine directly activates both α1 and β1 adrenergic receptors [3]. This dual action results in a unique hemodynamic profile characterized by increased cardiac output, stroke volume, and heart rate, alongside a rise in blood pressure [3]. This makes it a valuable tool for in vivo and ex vivo studies investigating the integrated cardiovascular response to dual sympathomimetic stimulation, particularly in models of hypotensive states where both venous return and cardiac contractility are compromised.

Niche Clinical Research in Urology for Priapism Management

Etilefrine hydrochloride has a distinct and highly efficacious application in urology for the prevention and treatment of pharmacologically-induced priapism. Intracavernous injection of etilefrine has demonstrated a 97% success rate in achieving detumescence within 10 minutes [4]. This represents a unique, off-label but evidence-supported use case that differentiates it from other vasopressors. For researchers focused on erectile dysfunction or emergency urological interventions, this is a primary reason for its selection.

Neurological Research on Levodopa-Induced Orthostatic Hypotension

In the context of Parkinson's disease, orthostatic hypotension is a common and debilitating side effect of levodopa therapy. Etilefrine has been specifically studied in this patient population, demonstrating a substantial reduction in the orthostatic drop in systolic blood pressure from 26.3% to 4.3% [5]. For researchers investigating autonomic dysfunction in neurodegenerative disease, this provides a targeted, evidence-based application that is not necessarily shared by other sympathomimetics lacking this specific clinical trial data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etilefrine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.